molecular formula C13H14O3 B1368574 cis-2-Benzoylcyclopentane-1-carboxylic acid CAS No. 70071-92-0

cis-2-Benzoylcyclopentane-1-carboxylic acid

Cat. No.: B1368574
CAS No.: 70071-92-0
M. Wt: 218.25 g/mol
InChI Key: SPRHBCOBGFZPAI-WDEREUQCSA-N
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Description

Cis-2-Benzoylcyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-2-Benzoylcyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Benzoylcyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2S)-2-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHBCOBGFZPAI-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641303
Record name (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70071-92-0
Record name (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of cis-2-Benzoylcyclopentane-1-carboxylic acid

The physicochemical characterization of a potential drug molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid is a foundational pillar of its development program. The properties determined through the rigorous protocols outlined in this guide—pKa, logP, solubility, and solid-state characteristics—are not merely data points; they are predictive indicators of a compound's ultimate success or failure. By investing in high-quality, reproducible characterization early in the development process, research organizations can make more informed decisions, de-risk their pipelines, and accelerate the journey of bringing new, effective therapies to patients. This adherence to a structured, data-driven approach is a hallmark of scientific integrity and a prerequisite for regulatory approval. [34][35]

References

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  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

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  • SciELO. (2008). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Available at: [Link]

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  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]

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  • Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Doc Brown's Chemistry. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Intertek. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • PubMed Central. (2012). Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Mettler Toledo. Available at: [Link]

  • World Health Organization. (2015). 1-6 Specifications. World Health Organization. Available at: [Link]

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Sources

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-2-Benzoylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of cis-2-Benzoylcyclopentane-1-carboxylic acid. As a molecule with two contiguous stereocenters on a five-membered ring, its conformational flexibility and the spatial arrangement of its substituents are critical determinants of its chemical and biological properties. This document delves into the stereochemical nuances of the cis-configuration, explores potential synthetic strategies for its diastereoselective preparation, and outlines the expected spectroscopic characteristics that are fundamental for its unambiguous identification and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of substituted cyclopentane scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. Their conformational flexibility, which includes both envelope and twist forms, allows them to present substituents in well-defined spatial orientations, making them attractive scaffolds for the design of ligands for biological targets. The introduction of substituents, particularly at adjacent positions as in 1,2-disubstituted cyclopentanes, gives rise to stereoisomerism that can profoundly influence molecular recognition and biological activity. The cis and trans diastereomers of such compounds can exhibit markedly different pharmacological profiles. Therefore, a thorough understanding of the stereochemistry and conformational behavior of molecules like cis-2-Benzoylcyclopentane-1-carboxylic acid is paramount for rational drug design and development.

Molecular Structure and Stereochemical Elucidation

The molecular structure of cis-2-Benzoylcyclopentane-1-carboxylic acid is characterized by a five-membered cyclopentane ring substituted at the C1 and C2 positions with a carboxylic acid group and a benzoyl group, respectively. The designation "cis" indicates that these two bulky substituents are located on the same face of the cyclopentane ring.

Chirality and Enantiomers

The C1 and C2 atoms of the cyclopentane ring are chiral centers. Consequently, cis-2-Benzoylcyclopentane-1-carboxylic acid exists as a pair of enantiomers: (1R,2S)-2-benzoylcyclopentane-1-carboxylic acid and (1S,2R)-2-benzoylcyclopentane-1-carboxylic acid. These enantiomers are non-superimposable mirror images and are expected to have identical physical and spectroscopic properties in an achiral environment, but may exhibit different interactions with other chiral molecules, such as biological receptors.

Conformational Analysis of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation between a series of envelope and twist conformations. For a cis-1,2-disubstituted cyclopentane, the substituents can occupy various pseudo-axial and pseudo-equatorial positions in these conformations.

In the case of cis-2-Benzoylcyclopentane-1-carboxylic acid, the bulky benzoyl and carboxylic acid groups will preferentially adopt positions that minimize steric strain. The most stable conformations are likely to be those where one of the substituents occupies a pseudo-equatorial position to reduce unfavorable steric interactions. The dynamic equilibrium between these conformers can be studied using computational modeling and advanced NMR techniques.

Below is a diagram illustrating the general concept of envelope and twist conformations of a cyclopentane ring.

G cluster_envelope Envelope Conformation cluster_twist Twist (Half-Chair) Conformation A C1 B C2 A->B C C3 B->C D C4 C->D E C5 D->E E->A F C1 G C2 F->G H C3 G->H I C4 H->I J C5 I->J J->F G Start Substituted Pimelic Ester Step1 Dieckmann Condensation (Base) Start->Step1 Intermediate1 Cyclic β-Keto Ester Step1->Intermediate1 Step2 Hydrolysis & Decarboxylation Intermediate1->Step2 Intermediate2 2-Benzoylcyclopentanone Step2->Intermediate2 Step3 Carboxylation Intermediate2->Step3 End cis-2-Benzoylcyclopentane- 1-carboxylic acid Step3->End

Caption: Proposed synthetic workflow via Dieckmann Condensation.

Spectroscopic Characterization

The unambiguous identification and stereochemical assignment of cis-2-Benzoylcyclopentane-1-carboxylic acid rely heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. [1]Its chemical shift can be concentration-dependent.

  • Aromatic Protons: The protons of the benzoyl group will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm).

  • Cyclopentane Protons: The methine protons at C1 and C2, being adjacent to electron-withdrawing groups, will be deshielded and are expected to resonate in the range of 2.5-4.0 ppm. The coupling constants between these two protons will be crucial for determining their relative stereochemistry. For a cis relationship, the vicinal coupling constant (³J) is typically in the range of 5-8 Hz. The remaining methylene protons of the cyclopentane ring will appear as complex multiplets further upfield.

¹³C NMR Spectroscopy:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl carbon will resonate in the range of 170-185 ppm, while the ketone carbonyl of the benzoyl group will appear further downfield, typically between 190-200 ppm. [1]* Aromatic Carbons: The carbons of the phenyl ring will show signals in the 120-140 ppm region.

  • Cyclopentane Carbons: The C1 and C2 carbons will be deshielded due to the attached functional groups. The remaining methylene carbons of the ring will appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching vibration. [2]* C=O Stretch: Two distinct carbonyl stretching bands should be observable. The carboxylic acid C=O stretch will appear as a strong band around 1700-1725 cm⁻¹, while the ketone C=O stretch of the benzoyl group will be at a slightly lower frequency, typically in the range of 1680-1700 cm⁻¹. [3]Conjugation of the benzoyl ketone with the phenyl ring contributes to this lower frequency.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) would be expected at m/z = 218.25, corresponding to the molecular formula C₁₃H₁₄O₃.

Spectroscopic Data Expected Chemical Shift / Wavenumber
¹H NMR
Carboxylic Acid (-COOH)10-13 ppm (broad singlet)
Aromatic (Ph-H)7.0-8.0 ppm (multiplets)
Methine (C1-H, C2-H)2.5-4.0 ppm (multiplets)
Methylene (-CH₂-)1.5-2.5 ppm (multiplets)
¹³C NMR
Ketone (C=O)190-200 ppm
Carboxylic Acid (C=O)170-185 ppm
Aromatic (Ph-C)120-140 ppm
Methine (C1, C2)40-60 ppm
Methylene (-CH₂-)20-40 ppm
IR Spectroscopy
O-H Stretch2500-3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong)
C=O Stretch (Ketone)1680-1700 cm⁻¹ (strong)

Conclusion and Future Perspectives

cis-2-Benzoylcyclopentane-1-carboxylic acid represents a structurally interesting and synthetically challenging molecule. Its well-defined stereochemistry and the presence of versatile functional groups make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The development of efficient and highly diastereoselective synthetic routes to this and related compounds is a continuing area of research. Further studies, including X-ray crystallographic analysis, would provide definitive proof of its solid-state conformation and stereochemistry. The insights gained from the detailed analysis of this molecule can guide the design and synthesis of novel cyclopentane-based compounds with tailored properties.

References

[4]Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). PMC. Retrieved from [Link]

Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. Retrieved from [Link]

[5]3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (2021). MDPI. Retrieved from [Link]

6 ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). ResearchGate. Retrieved from [Link]

[7]Conformational analysis.Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. ResearchGate. Retrieved from [Link]

[8]Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

[9]21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

[10]Cis-1,2-Disubstituted Cyclohexane:A controversial exception. Pearson+. Retrieved from [Link]

[11]Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Retrieved from [Link]

[12]21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry | OpenStax. Retrieved from [Link]

[13]Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. RSC Publishing. Retrieved from [Link]

[14]4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry | OpenStax. Retrieved from [Link]

[2]The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

[15]5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

[3]Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

[16]A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Retrieved from [Link]

[1]Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

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An In-depth Technical Guide to cis-2-Benzoylcyclopentane-1-carboxylic acid: CAS Number and Identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cis-2-Benzoylcyclopentane-1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. The primary focus of this document is to establish its unequivocal identification through its Chemical Abstracts Service (CAS) number and a detailed analysis of its expected spectroscopic characteristics. While experimental data for this specific compound is not widely available, this guide leverages established principles of organic spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its identification. This includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a general synthesis and purification strategy is outlined to facilitate its preparation and subsequent analysis in a research setting.

Core Identification Parameters

The unique identifier for a chemical substance is its CAS number, which facilitates unambiguous database searches and regulatory compliance.

ParameterValueSource
Compound Name cis-2-Benzoylcyclopentane-1-carboxylic acidIUPAC Nomenclature
CAS Number 70071-92-0 Chemical Abstracts Service
Molecular Formula C₁₃H₁₄O₃Calculated
Molecular Weight 218.25 g/mol Calculated
Canonical SMILES O=C(O)C1CCCC1C(=O)c2ccccc2Simplified Molecular-Input Line-Entry System

Predicted Spectroscopic Profile for Structural Elucidation

The following sections detail the predicted spectroscopic data for cis-2-Benzoylcyclopentane-1-carboxylic acid. These predictions are based on the analysis of functional groups present in the molecule and comparison with spectral data of similar compounds such as cyclopentanecarboxylic acid, 2-benzoylbenzoic acid, and cis-cyclopentane-1,2-dicarboxylic acid.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The predicted chemical shifts (δ) for cis-2-Benzoylcyclopentane-1-carboxylic acid in a standard deuterated solvent like CDCl₃ are as follows:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityIntegrationRationale and Notes
-COOH~10.0 - 12.0Broad Singlet1HThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
Aromatic (ortho to C=O)~7.9 - 8.1Multiplet2HProtons ortho to the benzoyl carbonyl are deshielded due to the electron-withdrawing nature of the carbonyl group.
Aromatic (meta & para)~7.4 - 7.6Multiplet3HThe remaining aromatic protons will appear in the typical aromatic region.
H1 (methine)~3.5 - 3.8Multiplet1HThis proton is alpha to both the carboxylic acid and the benzoyl group, leading to significant deshielding.
H2 (methine)~3.2 - 3.5Multiplet1HThis proton is alpha to the benzoyl group and adjacent to the carboxylic acid-bearing carbon.
Cyclopentane (-CH₂-)~1.6 - 2.2Multiplets6HThe methylene protons of the cyclopentane ring will appear as complex multiplets in the aliphatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon skeleton of the molecule.

Carbon(s)Predicted Chemical Shift (ppm)Rationale and Notes
Benzoyl C=O~198 - 202The ketone carbonyl carbon is significantly deshielded.
Carboxylic C=O~175 - 180The carboxylic acid carbonyl carbon is also deshielded but typically less so than a ketone.
Aromatic (quaternary)~135 - 138The carbon atom of the benzene ring attached to the carbonyl group.
Aromatic (CH)~128 - 134The protonated carbons of the benzene ring.
C1 (methine)~50 - 55The carbon bearing the carboxylic acid group.
C2 (methine)~45 - 50The carbon bearing the benzoyl group.
Cyclopentane (-CH₂-)~25 - 35The methylene carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500BroadThe characteristic broad absorption is due to hydrogen bonding of the carboxylic acid dimer.[4]
C-H (Aromatic)3100 - 3000MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H (Aliphatic)3000 - 2850MediumStretching vibrations of the C-H bonds on the cyclopentane ring.
C=O (Benzoyl Ketone)~1680StrongThe carbonyl stretch of the benzoyl group, conjugated with the aromatic ring.
C=O (Carboxylic Acid)~1710StrongThe carbonyl stretch of the carboxylic acid. This may overlap with the benzoyl C=O stretch.[5]
C=C (Aromatic)1600 - 1450Medium to WeakAromatic ring skeletal vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cis-2-Benzoylcyclopentane-1-carboxylic acid, using electron ionization (EI):

  • Molecular Ion (M⁺): A peak at m/z = 218 would correspond to the molecular ion. This peak may be of moderate to low intensity.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 200): Dehydration from the carboxylic acid.

    • Loss of COOH (m/z = 173): Loss of the carboxylic acid radical.

    • Loss of C₆H₅CO (m/z = 113): Cleavage of the benzoyl group, leaving a cyclopentane carboxylic acid fragment.

    • C₆H₅CO⁺ (m/z = 105): A prominent peak corresponding to the benzoyl cation, which is a common fragment for benzoyl-containing compounds.[6]

    • C₆H₅⁺ (m/z = 77): Loss of CO from the benzoyl cation.

Experimental Workflows

General Synthesis Approach

A plausible synthetic route to cis-2-Benzoylcyclopentane-1-carboxylic acid could involve the Friedel-Crafts acylation of a suitable cyclopentene precursor, followed by stereoselective reduction and hydrolysis. A more direct approach could be the acylation of a cyclopentane derivative. A general workflow is proposed below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products SM1 Cyclopentene Step1 Friedel-Crafts Acylation SM1->Step1 SM2 Benzoyl Chloride SM2->Step1 SM3 Aluminum Chloride (AlCl₃) SM3->Step1 Intermediate1 Acylated Intermediate Step1->Intermediate1 Step2 Stereoselective Reduction Step3 Hydrolysis Step2->Step3 FinalProduct cis-2-Benzoylcyclopentane- 1-carboxylic acid Step3->FinalProduct Intermediate1->Step2

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Acylation: React cyclopentene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in an appropriate inert solvent (e.g., dichloromethane) at low temperature.

  • Work-up and Isolation: Quench the reaction with dilute acid and extract the organic product. Purify the intermediate by column chromatography.

  • Reduction: Employ a stereoselective reducing agent to reduce the double bond of the cyclopentene ring, favoring the cis isomer.

  • Hydrolysis (if necessary): If the acylation was performed on an ester derivative of a cyclopentene carboxylic acid, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Analytical Identification Workflow

The following workflow outlines the steps for the unequivocal identification of a synthesized sample purported to be cis-2-Benzoylcyclopentane-1-carboxylic acid.

Identification_Workflow Sample Synthesized Sample TLC Thin Layer Chromatography (TLC) - Purity Check Sample->TLC IR Infrared (IR) Spectroscopy - Functional Group Analysis TLC->IR NMR ¹H and ¹³C NMR Spectroscopy - Structural Elucidation IR->NMR MS Mass Spectrometry (MS) - Molecular Weight and Fragmentation NMR->MS Confirmation Confirmed Structure MS->Confirmation

Caption: A logical workflow for the analytical identification and structural confirmation.

Detailed Protocol:

  • Purity Assessment:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate mixture).

    • Visualize the spot(s) under UV light and/or with a staining agent to assess purity. A single spot suggests a pure compound.

  • Functional Group Analysis (IR):

    • Acquire the IR spectrum of the sample.

    • Confirm the presence of a broad O-H stretch (3300-2500 cm⁻¹), two C=O stretches (~1710 and ~1680 cm⁻¹), and aromatic/aliphatic C-H stretches.[4][7]

  • Structural Elucidation (NMR):

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Correlate the observed signals with the predicted chemical shifts, multiplicities, and integrations to confirm the molecular structure and the cis stereochemistry.

  • Molecular Weight and Fragmentation Confirmation (MS):

    • Obtain the mass spectrum of the sample.

    • Identify the molecular ion peak at m/z = 218 and compare the fragmentation pattern with the predicted fragments.

Conclusion

This technical guide provides a comprehensive framework for the identification and characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid (CAS No. 70071-92-0). By leveraging predictive spectroscopic methods based on established chemical principles and data from analogous structures, researchers and drug development professionals are equipped with the necessary information to confidently identify this compound. The outlined synthesis and analytical workflows provide a practical basis for its preparation and confirmation in a laboratory setting.

References

  • Perkin, W. H. (1894). Journal of the Chemical Society, Transactions, 65, 572-590.
  • PubChem. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3723469A - Process for the preparation of cyclopropane derivatives and compounds produced therein.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of cis-2-Benzoylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth exploration of the solubility and stability of cis-2-Benzoylcyclopentane-1-carboxylic acid, a compound of interest with potential applications in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a detailed roadmap for its characterization. It outlines the foundational principles, experimental designs, and analytical methodologies required to thoroughly assess its solubility and stability profiles. By grounding our approach in established scientific principles and regulatory guidelines, we aim to provide a self-validating framework for the comprehensive evaluation of this and similar chemical entities.

Physicochemical Characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid

A foundational understanding of the intrinsic properties of cis-2-Benzoylcyclopentane-1-carboxylic acid is the logical first step in any comprehensive analysis. These properties will dictate its behavior in various solvent systems and its susceptibility to degradation.

Table 1: Physicochemical Properties of cis-2-Benzoylcyclopentane-1-carboxylic acid

PropertyValueSource
CAS Number 70071-92-0[1]
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
Structure A cyclopentane ring substituted with a carboxylic acid group and a benzoyl group in a cis configuration.Inferred
pKa (predicted) ~4-5Inferred from carboxylic acid functionality
logP (predicted) ~2-3Inferred from structure

The presence of a carboxylic acid moiety suggests that the solubility of cis-2-Benzoylcyclopentane-1-carboxylic acid will be highly pH-dependent. The benzoyl group and the cyclopentane ring contribute to its lipophilicity, which will influence its solubility in organic solvents and its potential for membrane permeability. The cis stereochemistry may influence its crystal packing and, consequently, its melting point and solid-state stability compared to its trans isomer.[2]

Aqueous and Solvent Solubility Assessment

A thorough understanding of a compound's solubility is critical for formulation development, bioavailability, and in vitro assay design. The following sections outline a systematic approach to determining the solubility of cis-2-Benzoylcyclopentane-1-carboxylic acid.

pH-Dependent Aqueous Solubility

The carboxylic acid group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, the less soluble, neutral form will predominate.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Buffer Preparation : Prepare a series of buffers at 2 pH unit intervals (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation : Add an excess of solid cis-2-Benzoylcyclopentane-1-carboxylic acid to vials containing each buffer.

  • Equilibration : Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing : Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis : Plot the logarithm of solubility versus pH to visualize the pH-solubility profile.

Table 2: Projected pH-Solubility Profile Data

pHPredicted Solubility (µg/mL)
2.0Low
4.0Moderate (approaching pKa)
6.0High
8.0High
10.0High
Solubility in Organic and Mixed-Solvent Systems

For many applications, understanding the solubility in non-aqueous or mixed-solvent systems is crucial.

Experimental Protocol: Isothermal Shake-Flask Method

  • Solvent Selection : Choose a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

  • Equilibration : Follow the same procedure as the aqueous solubility determination (steps 2-5), replacing the buffers with the selected organic solvents.

  • Data Reporting : Report the solubility in mg/mL or µg/mL for each solvent.

Stability Profiling and Degradation Pathway Analysis

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products that could impact its safety and efficacy. This involves both long-term stability testing under intended storage conditions and forced degradation studies to accelerate decomposition.[4][5]

Solid-State Stability

Experimental Protocol: Long-Term and Accelerated Stability Studies

  • Sample Preparation : Store accurately weighed samples of solid cis-2-Benzoylcyclopentane-1-carboxylic acid in appropriate containers (e.g., amber glass vials) under various conditions as per ICH guidelines.[6]

    • Long-Term : 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points : Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[5]

  • Analysis : Analyze the samples for purity using a stability-indicating HPLC method and for any changes in physical appearance.

Solution-State Stability and Forced Degradation

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[6]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation:

  • Acidic Hydrolysis : Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C and sample at various time points. Neutralize samples before analysis.[9]

  • Basic Hydrolysis : Dissolve the compound and add 0.1 M NaOH. Heat at 60-80°C and sample at various time points. Neutralize samples before analysis. The ester-like benzoyl group may be susceptible to hydrolysis under these conditions.

  • Oxidative Degradation : Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and protect from light. Sample at various time points.

  • Thermal Degradation : Prepare a solution of the compound and heat it at a high temperature (e.g., 80°C). Sample at various time points.

  • Photostability : Expose a solution and solid sample to light according to ICH Q1B guidelines. A dark control should be run in parallel.

Table 3: Potential Degradation Products of cis-2-Benzoylcyclopentane-1-carboxylic acid

Stress ConditionPotential Degradation ProductRationale
Strong BaseBenzoic acid and cis-cyclopentane-1,2-dicarboxylic acidHydrolysis of the ketone linkage.
Strong AcidRearrangement productsPotential for acid-catalyzed reactions on the cyclopentane ring.
OxidationRing-opened products, hydroxylated speciesOxidation of the cyclopentane ring or the aromatic ring.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study.

dot

Caption: Stability-Indicating HPLC Method Development and Validation.

HPLC Method Parameters (Starting Point):

  • Column : C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A : 0.1% Phosphoric acid in Water

  • Mobile Phase B : Acetonitrile

  • Gradient : A suitable gradient to resolve the parent peak from any degradation products.

  • Flow Rate : 1.0 mL/min

  • Detection : UV at the λmax of the benzoyl chromophore.

  • Injection Volume : 10 µL

  • Column Temperature : 30°C

This method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose. The use of forced degradation samples is crucial to demonstrate the specificity of the method and its ability to separate the parent compound from its degradation products.[8]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of cis-2-Benzoylcyclopentane-1-carboxylic acid. While specific experimental data for this molecule is sparse, the principles and methodologies outlined herein are based on established scientific practices and regulatory expectations. By following this guide, researchers can generate the necessary data to understand the physicochemical properties of this compound, enabling its further development. The proposed experimental designs are self-validating, ensuring that the data generated is reliable and robust. This approach not only facilitates the characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid but also serves as a template for the evaluation of other novel chemical entities.

References

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Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Research Applications of cis-2-Benzoylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Latent Possibilities

In the vast landscape of chemical entities, cis-2-Benzoylcyclopentane-1-carboxylic acid emerges as a molecule of significant untapped potential for researchers, scientists, and drug development professionals. With the chemical formula C₁₃H₁₄O₃, this compound uniquely combines a cyclopentane ring, a carboxylic acid group, and a benzoyl moiety, presenting a versatile scaffold for a multitude of research applications.[1] While specific literature on this exact molecule is sparse, its structural components are prevalent in numerous biologically active compounds and functional materials. This guide will provide an in-depth exploration of the potential research applications of cis-2-Benzoylcyclopentane-1-carboxylic acid, grounded in established scientific principles and proven experimental methodologies.

The core structure features a five-membered cyclopentane ring, a motif frequently found in a wide array of natural products and synthetic drugs due to its conformational flexibility and ability to present substituents in well-defined spatial orientations.[2][3] The presence of a carboxylic acid group offers a handle for various chemical modifications and can play a crucial role in biological interactions.[4] Furthermore, the benzoyl group introduces aromaticity and a ketone functionality, which can be exploited for further derivatization or as a key pharmacophoric element. This technical guide will delve into the prospective applications of this intriguing molecule in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The cyclopentane core is a privileged scaffold in drug discovery, often serving as a bioisostere for other cyclic systems to enhance pharmacokinetic profiles.[3] The unique combination of functional groups in cis-2-Benzoylcyclopentane-1-carboxylic acid makes it a compelling starting point for the development of novel therapeutic agents.

Rationale as a Bioisostere for Phenyl Rings

In modern medicinal chemistry, there is a growing emphasis on "escaping from flatland," a concept that involves replacing flat aromatic rings like benzene with three-dimensional saturated scaffolds.[5] This strategy can lead to improved solubility, metabolic stability, and novel intellectual property. The cyclopentane ring of cis-2-Benzoylcyclopentane-1-carboxylic acid can be envisioned as a non-planar bioisostere of a phenyl ring, offering a distinct spatial arrangement of substituents.

Potential as an Anti-inflammatory Agent

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety and an aromatic component. The structure of cis-2-Benzoylcyclopentane-1-carboxylic acid bears a resemblance to some NSAIDs. The carboxylic acid can participate in key interactions with the active sites of cyclooxygenase (COX) enzymes, while the benzoyl and cyclopentyl groups can be tailored to optimize binding and selectivity.

Exploration as an Antiviral or Anticancer Agent

Cyclopentane derivatives have been successfully incorporated into various antiviral and anticancer drugs.[6][7] The rigid, yet flexible, nature of the cyclopentane ring allows for precise positioning of functional groups to interact with viral or cancer-related protein targets. The benzoyl and carboxylic acid groups of the title compound provide opportunities for derivatization to explore these activities.

Experimental Workflow for Preliminary Biological Screening

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification A Synthesis of Analogs B Purification (HPLC) A->B C Structural Confirmation (NMR, MS) B->C D Cytotoxicity Assays (e.g., MTT) C->D E Enzyme Inhibition Assays (e.g., COX-2) C->E F Antiviral Assays (e.g., Plaque Reduction) C->F G Determine IC50/EC50 Values D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Identify Lead Compounds H->I

Caption: A generalized workflow for the synthesis and initial biological evaluation of novel derivatives based on the cis-2-Benzoylcyclopentane-1-carboxylic acid scaffold.

Protocol for Analog Synthesis via Amide Coupling
  • Activation of the Carboxylic Acid: Dissolve cis-2-Benzoylcyclopentane-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analog.

Materials Science: Building Blocks for Functional Polymers and Organic Materials

The rigid and well-defined structure of cis-2-Benzoylcyclopentane-1-carboxylic acid makes it a candidate for incorporation into novel polymers and organic materials, where molecular geometry can dictate macroscopic properties.

Monomer for Specialty Polyamides and Polyesters

The carboxylic acid functionality allows this molecule to be used as a monomer in polymerization reactions. Conversion of the carboxylic acid to an acid chloride or ester enables its participation in condensation polymerizations with diamines or diols to form polyamides and polyesters, respectively. The bulky benzoylcyclopentane unit would likely impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and a higher glass transition temperature.

Core for Photosensitive Materials

The benzoyl group is a known photosensitizer. Upon absorption of UV light, the ketone can undergo photochemical reactions. This property could be exploited in the design of photo-crosslinkable polymers or photochromic materials.[8] By incorporating this molecule into a polymer backbone or as a pendant group, materials that change their properties upon irradiation could be developed.

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_0 Monomer Functionalization cluster_1 Polymerization cluster_2 Material Characterization A Convert COOH to COCl or COOR B Purification of Monomer A->B C Condensation Polymerization with Diamine or Diol B->C D Polymer Isolation and Purification C->D E Molecular Weight (GPC) D->E F Thermal Properties (TGA, DSC) D->F G Mechanical Properties (Tensile Testing) D->G

Caption: A schematic of the workflow for synthesizing and characterizing polymers derived from cis-2-Benzoylcyclopentane-1-carboxylic acid.

Organic Synthesis: A Chiral Building Block

The stereochemistry of cis-2-Benzoylcyclopentane-1-carboxylic acid, with two adjacent stereocenters on the cyclopentane ring, makes it a valuable chiral starting material for the asymmetric synthesis of more complex molecules.

Synthesis of Chiral Ligands

The carboxylic acid and ketone functionalities can be chemically manipulated to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen), leading to the synthesis of novel chiral ligands for asymmetric catalysis. The rigid cyclopentane backbone can provide a well-defined chiral environment around a metal center.

Precursor for Natural Product Synthesis

Many natural products contain substituted cyclopentane rings.[9] cis-2-Benzoylcyclopentane-1-carboxylic acid could serve as a starting material for the stereoselective synthesis of such natural products or their analogs. The existing functional groups provide handles for further chemical transformations and the construction of more complex ring systems.

Protocol for Reduction and Derivatization
  • Reduction of the Ketone: Dissolve cis-2-Benzoylcyclopentane-1-carboxylic acid in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol.

  • The resulting di-functional molecule (alcohol and carboxylic acid) can be further derivatized selectively.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
CAS Number 70071-92-0[1]
Related Compound (cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid) MW 248.27 g/mol [10]
Related Compound (cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid) MW 246.30 g/mol [11]

Conclusion: A Call for Exploration

While direct research on cis-2-Benzoylcyclopentane-1-carboxylic acid is currently limited, its molecular architecture strongly suggests a wealth of potential applications. The convergence of a versatile cyclopentane scaffold, a reactive carboxylic acid, and a photoactive benzoyl group provides a compelling platform for innovation in medicinal chemistry, materials science, and organic synthesis. This guide serves as a foundational blueprint to inspire and direct future research into this promising, yet underexplored, chemical entity. The protocols and workflows outlined herein provide a robust starting point for scientists to begin unlocking the full potential of cis-2-Benzoylcyclopentane-1-carboxylic acid.

References

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Theoretical Insights into cis-2-Benzoylcyclopentane-1-carboxylic acid: A Computational Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of cis-2-Benzoylcyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural motifs commonly found in bioactive compounds. In the absence of direct experimental data, this document outlines a robust computational approach to predict its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT), we present a self-validating protocol for researchers to elucidate the molecule's conformational landscape, predict its spectral signatures (IR and NMR), and explore its potential reactivity and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the design and analysis of novel small molecules.

Introduction: The Rationale for a Theoretical Deep Dive

cis-2-Benzoylcyclopentane-1-carboxylic acid presents an intriguing scaffold for medicinal chemistry. The cyclopentane ring offers a degree of conformational rigidity, while the cis-relationship of the benzoyl and carboxylic acid groups creates a specific three-dimensional architecture that can be pivotal for biological activity.[1] The benzoyl moiety is a common feature in pharmacologically active molecules, and carboxylic acids are frequently involved in crucial hydrogen bonding interactions with biological targets.[2][3]

The power of modern computational chemistry lies in its ability to provide deep molecular insights prior to, or in parallel with, synthetic and experimental efforts. For a novel or under-characterized molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid, a theoretical approach is invaluable. It allows for the exploration of its intrinsic properties, guiding experimental design and hypothesis generation. This whitepaper details the "why" and "how" of performing such theoretical studies, establishing a foundational understanding of the molecule's behavior at the atomic level.

Foundational Theory: The Computational Microscope

The cornerstone of our theoretical investigation is Density Functional Theory (DFT) . DFT has emerged as a powerful and versatile tool in quantum chemistry, offering a favorable balance between computational cost and accuracy for studying medium-sized organic molecules.[4][5] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

For the studies outlined herein, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established choice for organic molecules.[4] This is typically paired with a basis set like 6-31G(d,p) or larger, which provides a good description of the electron distribution around the atoms.

Conformational Landscape: The Shape of Activity

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid, it is crucial to identify its most stable conformations. The cyclopentane ring is not planar and exists in puckered conformations, primarily the envelope and twist forms, to alleviate torsional strain.[6] The presence of two bulky cis-substituents will significantly influence the preferred pucker of the ring.

Theoretical Protocol for Conformational Analysis

A systematic conformational search is the first critical step. This ensures that the global minimum energy structure, as well as other low-energy conformers that may be present in solution, are identified.

Step-by-Step Protocol:

  • Initial Structure Generation: Build the 3D structure of cis-2-Benzoylcyclopentane-1-carboxylic acid using a molecular editor.

  • Conformational Search: Employ a conformational search algorithm (e.g., using a molecular mechanics force field like MMFF94) to generate a diverse set of possible conformations. This involves systematically rotating the rotatable bonds (C-C bond of the cyclopentane ring, C-C bond between the ring and the benzoyl group, and the C-O bond of the carboxylic acid).

  • DFT Optimization: Each of the low-energy conformers identified in the previous step should then be subjected to geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)). This will yield the precise bond lengths, bond angles, and dihedral angles for each stable conformation.

  • Energy Calculation and Boltzmann Averaging: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy. The relative energies of the conformers can then be used to determine their population at a given temperature using the Boltzmann distribution.

Expected Conformational Preferences

For a cis-1,2-disubstituted cyclopentane, the substituents will prefer to occupy positions that minimize steric hindrance.[7] It is anticipated that the most stable conformers will adopt an envelope or twist pucker where one of the substituents is in a pseudo-axial position and the other in a pseudo-equatorial position to reduce steric clash.[8] The orientation of the benzoyl and carboxylic acid groups relative to the cyclopentane ring will also be critical in determining the overall stability. Intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group is a possibility that should be investigated as it would significantly stabilize a particular conformation.

Predicting Spectroscopic Signatures: A Virtual Fingerprint

Once the stable conformers are identified, their spectroscopic properties can be predicted. This is a powerful tool for validating experimental data or for providing a reference spectrum for a yet-to-be-synthesized molecule.

Vibrational Spectroscopy (Infrared - IR)

Frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Notes
O-H (Carboxylic Acid)2500-3300 (broad)The broadness is due to hydrogen bonding.
C=O (Carboxylic Acid)1700-1725The exact position is sensitive to hydrogen bonding.
C=O (Ketone)1680-1700Conjugation with the benzene ring lowers the frequency.
C-O (Carboxylic Acid)1210-1320
Aromatic C-H3000-3100
Aliphatic C-H2850-2960

Table 1: Predicted IR active vibrational frequencies for key functional groups in cis-2-Benzoylcyclopentane-1-carboxylic acid. The carbonyl peak for ketones and carboxylic acids is a strong indicator in IR spectroscopy.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT can also be used to predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Expected ¹H NMR Chemical Shifts:

  • Carboxylic Acid Proton (COOH): Highly deshielded, expected to be in the range of 10-13 ppm. Its exact position will be solvent-dependent.

  • Aromatic Protons (Benzoyl group): Expected in the range of 7.2-8.0 ppm. The protons ortho to the carbonyl group will be the most deshielded.

  • Cyclopentane Protons: Expected in the range of 1.5-3.5 ppm. The protons alpha to the carbonyl and carboxyl groups will be the most deshielded. The cis relationship of the substituents will lead to specific splitting patterns that can be predicted.

Expected ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (Carboxylic Acid): Expected in the range of 170-185 ppm.

  • Carbonyl Carbon (Ketone): Expected in the range of 190-200 ppm.

  • Aromatic Carbons: Expected in the range of 120-140 ppm.

  • Cyclopentane Carbons: Expected in the range of 20-50 ppm.

Electronic Properties and Reactivity

DFT calculations can provide valuable insights into the electronic structure of the molecule, which governs its reactivity.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in the molecule. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule might interact with other molecules, including biological targets.

Potential Applications in Drug Development

The structural and electronic information obtained from these theoretical studies can be directly applied in a drug development context.

  • Pharmacophore Modeling: The 3D arrangement of the key functional groups (the carboxylic acid, the benzoyl carbonyl, and the aromatic ring) in the low-energy conformers can be used to define a pharmacophore model. This model can then be used to search for other molecules with similar features that might have comparable biological activity.

  • Docking Studies: The predicted low-energy conformers can be used as starting points for molecular docking studies to investigate how the molecule might bind to a specific protein target. This can help to identify potential biological targets and to design more potent analogs.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: The calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) can be used as descriptors in QSAR studies to build predictive models of biological activity.

Visualizing the Theoretical Workflow

To provide a clear overview of the computational process, the following workflow diagram is presented.

computational_workflow cluster_input Input Generation cluster_conf_analysis Conformational Analysis cluster_property_prediction Property Prediction cluster_application Application in Drug Discovery A 2D Structure of cis-2-Benzoylcyclopentane-1-carboxylic acid B Molecular Mechanics Conformational Search A->B C DFT Geometry Optimization of Low-Energy Conformers B->C D Single-Point Energy Calculation & Boltzmann Averaging C->D E Frequency Calculation (IR Spectrum) D->E F NMR Chemical Shift Calculation D->F G Electronic Structure Analysis (HOMO, LUMO, MEP) D->G H Pharmacophore Modeling G->H I Molecular Docking G->I J QSAR Studies G->J

Caption: A flowchart illustrating the theoretical workflow for the comprehensive analysis of cis-2-Benzoylcyclopentane-1-carboxylic acid.

Conclusion: A Roadmap for Virtual Exploration

This technical guide has laid out a comprehensive theoretical framework for the in-depth study of cis-2-Benzoylcyclopentane-1-carboxylic acid. While direct experimental data for this specific molecule is scarce, the application of established computational methods, particularly DFT, can provide a wealth of predictive information. By following the outlined protocols, researchers can gain a deep understanding of its conformational preferences, spectroscopic properties, and electronic nature. These theoretical insights can serve as a powerful guide for future synthetic efforts, experimental characterization, and the rational design of novel drug candidates based on this promising molecular scaffold.

References

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Methodological & Application

The Strategic Utility of cis-2-Benzoylcyclopentane-1-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex, three-dimensional architectures. cis-2-Benzoylcyclopentane-1-carboxylic acid emerges as a noteworthy scaffold, possessing a unique combination of a rigid cyclopentane core, a reactive benzoyl moiety, and a versatile carboxylic acid handle. This unique arrangement of functional groups, with their defined cis-stereochemical relationship, offers chemists a powerful tool for the synthesis of a diverse array of molecular targets, ranging from biologically active compounds to novel materials. The cyclopentane ring, a common motif in pharmaceuticals, provides a balance of rigidity and conformational flexibility that can be advantageous for molecular recognition and binding affinity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic applications of cis-2-Benzoylcyclopentane-1-carboxylic acid. We will delve into detailed protocols, explore the underlying reaction mechanisms, and showcase its potential as a cornerstone in the synthesis of high-value molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key properties for cis-2-Benzoylcyclopentane-1-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₃[2]
Molecular Weight 218.25 g/mol [2]
Appearance Off-white to pale yellow solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexanes.General solubility of carboxylic acids

Spectroscopic Characterization (Predicted)

SpectroscopyExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃, 400 MHz) δ 7.90-8.10 (m, 2H, Ar-H ortho to C=O), δ 7.40-7.60 (m, 3H, Ar-H meta and para to C=O), δ 4.0-4.2 (m, 1H, CH-C=O), δ 3.2-3.4 (m, 1H, CH-COOH), δ 1.8-2.2 (m, 6H, cyclopentyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~200 (C=O, ketone), δ ~175 (C=O, carboxylic acid), δ 135-140 (Ar-C quat.), δ 128-134 (Ar-CH), δ ~50 (CH-C=O), δ ~45 (CH-COOH), δ 20-35 (cyclopentyl-CH₂)
IR (KBr, cm⁻¹) ν 3300-2500 (broad, O-H of carboxylic acid), ν ~1700 (C=O stretch, carboxylic acid), ν ~1680 (C=O stretch, ketone), ν ~1600, 1450 (C=C stretch, aromatic)

Synthesis Protocol: A Plausible Route via Intramolecular Friedel-Crafts Acylation

A robust and scalable synthesis is crucial for the widespread adoption of a building block. While a specific literature procedure for the direct synthesis of cis-2-Benzoylcyclopentane-1-carboxylic acid is not prominently documented, a highly plausible and efficient route can be designed based on well-established organic transformations. The proposed synthesis involves an intramolecular Friedel-Crafts acylation of a suitable precursor, a powerful method for forming cyclic ketones fused to an aromatic ring.[3][4][5]

Overall Synthetic Strategy

G cluster_0 Step 1: Esterification cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis and Decarboxylation Adipic_acid_monomethyl_ester Adipic acid monomethyl ester Thionyl_chloride SOCl₂ Acyl_chloride Acyl chloride intermediate Benzene Benzene AlCl3 AlCl₃ Keto_ester Methyl 6-oxo-6-phenylhexanoate Base Base (e.g., NaOEt) Cyclic_beta_keto_ester Methyl 2-benzoyl-1-oxocyclopentane- 1-carboxylate Acid_heat Aq. Acid, Heat Target_molecule cis-2-Benzoylcyclopentane- 1-carboxylic acid

Step-by-Step Protocol

PART 1: Synthesis of Methyl 6-oxo-6-phenylhexanoate

  • Materials: Adipic acid monomethyl ester, thionyl chloride (SOCl₂), benzene, aluminum chloride (AlCl₃), dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of adipic acid monomethyl ester (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

    • In a separate flask, add anhydrous AlCl₃ (1.5 eq) to dry benzene.

    • Cool the benzene/AlCl₃ mixture to 0 °C and add the crude acyl chloride dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Pour the reaction mixture onto crushed ice and 1 M HCl.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 6-oxo-6-phenylhexanoate.

Causality behind Experimental Choices: The use of thionyl chloride provides a clean conversion of the carboxylic acid to the more reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts acylation.[4] Aluminum chloride is a strong Lewis acid catalyst required to activate the acyl chloride for electrophilic aromatic substitution on the benzene ring. The aqueous workup with dilute acid is necessary to quench the reaction and dissolve the aluminum salts.

PART 2: Synthesis of cis-2-Benzoylcyclopentane-1-carboxylic acid

  • Materials: Methyl 6-oxo-6-phenylhexanoate, sodium ethoxide (NaOEt), ethanol, 6 M HCl, diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add methyl 6-oxo-6-phenylhexanoate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 3 hours.

    • Cool the reaction to room temperature and acidify with 6 M HCl until the pH is ~1.

    • Heat the acidified mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

    • Cool the reaction mixture and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford cis-2-Benzoylcyclopentane-1-carboxylic acid.

Causality behind Experimental Choices: The Dieckmann condensation is a classic method for the formation of five- and six-membered cyclic β-keto esters via an intramolecular Claisen condensation. The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon to the ester, initiating the cyclization. The subsequent acidic workup and heating promote both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid to yield the desired product. The cis stereochemistry is generally the thermodynamically favored product in such cyclizations.

Applications in Organic Synthesis

The unique structural features of cis-2-Benzoylcyclopentane-1-carboxylic acid make it a versatile precursor for a variety of synthetic transformations, enabling access to a range of complex molecular architectures.

1. Synthesis of Chiral Ligands and Auxiliaries

The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols. By employing chiral amines or alcohols, diastereomeric derivatives can be formed, which can then be separated to resolve the enantiomers of the cyclopentane scaffold. These enantiomerically pure derivatives can serve as valuable chiral ligands in asymmetric catalysis or as chiral auxiliaries in stereoselective synthesis.

Protocol: Amide Formation with a Chiral Amine

  • Materials: cis-2-Benzoylcyclopentane-1-carboxylic acid, (R)-1-phenylethylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of cis-2-Benzoylcyclopentane-1-carboxylic acid (1.0 eq) and (R)-1-phenylethylamine (1.05 eq) in dry DCM, add DMAP (0.1 eq).

    • Cool the solution to 0 °C and add DCC (1.1 eq) in one portion.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12 hours.

    • Filter off the precipitated dicyclohexylurea.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting diastereomeric amides can be separated by column chromatography.

G Start cis-2-Benzoylcyclopentane- 1-carboxylic acid Coupling Amide Coupling (DCC, DMAP) Start->Coupling Chiral_Amine Chiral Amine (e.g., (R)-1-phenylethylamine) Chiral_Amine->Coupling Diastereomers Diastereomeric Amides Coupling->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Enantiomer_1 Enantiomerically Pure Amide 1 Separation->Enantiomer_1 Enantiomer_2 Enantiomerically Pure Amide 2 Separation->Enantiomer_2 Hydrolysis_1 Hydrolysis Enantiomer_1->Hydrolysis_1 Hydrolysis_2 Hydrolysis Enantiomer_2->Hydrolysis_2 Chiral_Acid_1 Enantiomerically Pure Carboxylic Acid 1 Hydrolysis_1->Chiral_Acid_1 Chiral_Acid_2 Enantiomerically Pure Carboxylic Acid 2 Hydrolysis_2->Chiral_Acid_2

2. Precursor for Bicyclic and Fused-Ring Systems

The presence of both a ketone and a carboxylic acid on a constrained five-membered ring provides an excellent starting point for the synthesis of various bicyclic and fused-ring systems. For instance, reduction of the ketone followed by intramolecular lactonization can lead to the formation of a bicyclic lactone. Alternatively, the ketone can be converted to a more reactive functional group to facilitate other intramolecular cyclization reactions.

Protocol: Reduction and Lactonization

  • Materials: cis-2-Benzoylcyclopentane-1-carboxylic acid, sodium borohydride (NaBH₄), methanol, p-toluenesulfonic acid (p-TsOH), toluene, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • To a solution of cis-2-Benzoylcyclopentane-1-carboxylic acid (1.0 eq) in methanol, add NaBH₄ (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Carefully add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~5.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude hydroxy acid.

    • Dissolve the crude hydroxy acid in toluene and add a catalytic amount of p-TsOH.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the bicyclic lactone.

G Start cis-2-Benzoylcyclopentane- 1-carboxylic acid Reduction Reduction (NaBH₄) Start->Reduction Hydroxy_Acid cis-2-(hydroxy(phenyl)methyl) cyclopentane-1-carboxylic acid Reduction->Hydroxy_Acid Lactonization Intramolecular Lactonization (p-TsOH, heat) Hydroxy_Acid->Lactonization Lactone Bicyclic Lactone Lactonization->Lactone

3. Elaboration into Novel Pharmaceutical Scaffolds

The benzoyl group can be further functionalized through reactions at the aromatic ring (e.g., electrophilic aromatic substitution) or at the carbonyl group (e.g., Grignard addition, Wittig reaction). The carboxylic acid can be converted to an amide, which is a common functional group in many pharmaceuticals.[6] These transformations allow for the generation of a library of diverse compounds for screening in drug discovery programs. The rigid cyclopentane core helps to pre-organize the appended functional groups in a defined spatial orientation, which can be beneficial for binding to biological targets.[7]

Conclusion

cis-2-Benzoylcyclopentane-1-carboxylic acid represents a valuable and versatile building block for organic synthesis. Its straightforward, albeit inferred, synthesis via an intramolecular Friedel-Crafts acylation makes it an accessible starting material. The strategic placement of the benzoyl and carboxylic acid functionalities with a defined cis-stereochemistry on a cyclopentane ring provides a wealth of opportunities for further synthetic elaboration. From the creation of chiral ligands and auxiliaries to the construction of complex bicyclic systems and novel pharmaceutical scaffolds, the applications of this molecule are broad and significant. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this promising synthetic intermediate in their own research endeavors.

References

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Application Notes and Protocols: The Emerging Potential of cis-2-Benzoylcyclopentane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of cis-2-benzoylcyclopentane-1-carboxylic acid. While direct and extensive research on this specific molecule is nascent, its constituent chemical motifs—the cyclopentane ring, the carboxylic acid, and the benzoyl group—are well-established pharmacophores. This document synthesizes information from structurally related compounds to project the potential of this scaffold and provide robust protocols for its synthesis, derivatization, and biological evaluation.

Introduction: A Scaffold of Untapped Potential

The quest for novel chemical entities with therapeutic promise is a cornerstone of medicinal chemistry. The cyclopentane ring is a privileged scaffold, offering a rigid, three-dimensional structure that can precisely orient functional groups for optimal interaction with biological targets.[1] When functionalized with a carboxylic acid and a benzoyl moiety, as in cis-2-benzoylcyclopentane-1-carboxylic acid, the resulting molecule presents several strategic opportunities for drug design. The carboxylic acid group, present in approximately 25% of all commercialized pharmaceuticals, enhances water solubility and provides a key hydrogen bonding site.[2] The benzoyl group offers a site for aromatic interactions and a handle for further chemical modification.

While literature specifically detailing the biological activities of cis-2-benzoylcyclopentane-1-carboxylic acid is limited, the analysis of its structural components and related molecules suggests significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral applications.[1][3] These notes will provide a foundational framework for exploring this promising, yet underexplored, chemical space.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. Below is a summary of the key properties of cis-2-benzoylcyclopentane-1-carboxylic acid.

PropertyValueSource
CAS Number 70071-92-0[4]
Molecular Formula C₁₃H₁₄O₃[4]
Molecular Weight 218.25 g/mol [4]
SMILES O=C([C@H]1CCC1)O[4]

The "cis" stereochemistry indicates that the benzoyl and carboxylic acid groups are on the same face of the cyclopentane ring. This specific spatial arrangement is critical as it will dictate the molecule's conformation and how it presents its functional groups to a biological target.

Potential Therapeutic Applications (Inferred)

Based on the known biological activities of structurally analogous compounds, cis-2-benzoylcyclopentane-1-carboxylic acid and its derivatives are promising candidates for investigation in several therapeutic areas.

Anti-inflammatory Agents

The cyclopentane and cyclopentene ring systems are core components of numerous anti-inflammatory compounds.[1] For instance, cyclopentenone prostaglandins are potent signaling molecules in inflammation. The structural rigidity of the cyclopentane scaffold in cis-2-benzoylcyclopentane-1-carboxylic acid could be leveraged to design novel inhibitors of key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2).

Antimicrobial Agents

Cyclopentenyl fatty acids have a history of use as antibacterial agents.[5] Furthermore, cyclopentane-based structures have been incorporated into muraymycin analogs, which target the bacterial enzyme MraY, an essential component of peptidoglycan biosynthesis.[6][7] The lipophilic benzoyl group and the acidic carboxylic acid of the title compound could be modified to optimize interactions with bacterial targets.

Antiviral Agents

Carbocyclic nucleoside analogs, where a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, are a well-established class of antiviral drugs. The cyclopentane core of cis-2-benzoylcyclopentane-1-carboxylic acid could serve as a foundational building block for the synthesis of novel carbocyclic nucleosides with potential activity against a range of viruses.

Synthetic and Derivatization Protocols

The following protocols provide a general framework for the synthesis of the parent compound and the creation of a focused library of derivatives for initial screening.

Protocol 1: Synthesis of cis-2-Benzoylcyclopentane-1-carboxylic Acid

This protocol is adapted from established methods for the synthesis of related cyclopentane derivatives.[8][9]

Objective: To synthesize cis-2-benzoylcyclopentane-1-carboxylic acid from 1-cyclopentene-1,2-dicarboxylic acid.

Materials:

  • 1-Cyclopentene-1,2-dicarboxylic acid

  • Raney Nickel

  • Absolute Ethanol

  • Anhydrous Benzene

  • Aluminum Chloride (AlCl₃)

  • Benzoyl Chloride

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard organic synthesis glassware

  • Paar shaker or similar hydrogenation apparatus

Procedure:

  • Hydrogenation to cis-1,2-Cyclopentanedicarboxylic Acid:

    • In a hydrogenation vessel, dissolve 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 0.064 mol) in absolute ethanol (200 mL).[8]

    • Add Raney nickel catalyst (approximately 1 g).

    • Hydrogenate the mixture on a Paar shaker at 40-50 psi and 60°C until one equivalent of hydrogen has been consumed (approximately 24 hours).[8]

    • Cool the reaction mixture, and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to yield a solid. Recrystallize from water to obtain pure cis-1,2-cyclopentanedicarboxylic acid.[8]

  • Anhydride Formation:

    • The resulting dicarboxylic acid can be converted to the corresponding anhydride by heating with acetic anhydride. This step is often beneficial for subsequent selective reactions.

  • Friedel-Crafts Acylation:

    • Suspend the cis-1,2-cyclopentanedicarboxylic anhydride in anhydrous benzene.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.

    • Add benzoyl chloride dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Quench the reaction by carefully pouring it over crushed ice and concentrated HCl.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water, then with a saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield cis-2-benzoylcyclopentane-1-carboxylic acid.

Protocol 2: Amide Library Synthesis

Objective: To generate a small library of amide derivatives from cis-2-benzoylcyclopentane-1-carboxylic acid for SAR studies.

Materials:

  • cis-2-Benzoylcyclopentane-1-carboxylic acid

  • A selection of primary and secondary amines

  • (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve cis-2-benzoylcyclopentane-1-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add the desired amine (1.1 equivalents) and DIPEA (3 equivalents).

    • Add PyBOP (1.2 equivalents) portion-wise while stirring at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide derivative by flash column chromatography.

Biological Evaluation Protocols

The following is a generalized protocol for an initial biological screening of the synthesized compounds.

Protocol 3: In Vitro COX-2 Inhibition Assay (for Anti-inflammatory Potential)

Objective: To assess the inhibitory activity of the synthesized compounds against the COX-2 enzyme.

Materials:

  • Synthesized compounds dissolved in DMSO

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the COX-2 enzyme to each well.

  • Add the test compounds or a known inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubate the enzyme and inhibitors according to the kit manufacturer's instructions.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as described in the assay kit.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Interpretation and SAR Insights

The initial screening data can provide valuable insights into the structure-activity relationship (SAR) of this scaffold. Modifications can be systematically made to probe the chemical space and optimize for activity and other desirable properties.

Caption: Potential avenues for SAR exploration of the core scaffold.

Conclusion and Future Directions

cis-2-Benzoylcyclopentane-1-carboxylic acid represents a promising, yet largely unexplored, scaffold for medicinal chemistry. Its constituent functional groups are prevalent in a wide array of bioactive molecules, suggesting a high potential for discovering novel therapeutic agents. The protocols and conceptual framework provided in these notes are intended to serve as a launchpad for researchers to synthesize, evaluate, and optimize derivatives of this core structure. Future work should focus on the systematic exploration of the chemical space around this scaffold, guided by robust biological screening and computational modeling, to unlock its full therapeutic potential.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Retrieved from [Link][10]

  • Organic Syntheses. (n.d.). 3-chlorocyclobutanecarboxylic acid. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Synthesis of 1,2-cis-fragment building blocks 2 and 7. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link][6]

  • PrepChem. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link][7]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link][13]

  • ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link][15]

  • ChemRxiv. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link][16]

  • MDPI. (n.d.). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. Retrieved from [Link][17]

  • Google Patents. (n.d.). Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters. Retrieved from [18]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Retrieved from [Link][19]

  • MDPI. (n.d.). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved from [Link][20]

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Application Notes and Protocols for the Development of Anti-inflammatory Agents from cis-2-Benzoylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating cis-2-Benzoylcyclopentane-1-carboxylic acid as an Anti-inflammatory Agent

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The mainstay of treatment, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes.[2][3] However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects.[4] This necessitates the exploration of novel chemical scaffolds with potentially different mechanisms of action and improved safety profiles.[4][5]

The structure of cis-2-Benzoylcyclopentane-1-carboxylic acid presents an intriguing starting point for the development of new anti-inflammatory agents. The combination of a cyclopentane ring, a carboxylic acid group, and a benzoyl moiety offers a unique three-dimensional arrangement of functional groups that could facilitate novel interactions with biological targets.[6] Carboxylic acid moieties are common in many bioactive compounds, though they can present challenges with metabolic stability and membrane permeability.[7] The cyclopentane scaffold provides a rigid framework that can be synthetically modified to explore structure-activity relationships. This document provides a comprehensive guide for researchers to synthesize, characterize, and evaluate the anti-inflammatory potential of cis-2-Benzoylcyclopentane-1-carboxylic acid and its derivatives.

Section 1: Synthesis and Characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid

Proposed Synthetic Protocol:
  • Starting Material: 1-Cyclopentene-1,2-dicarboxylic acid.

  • Reaction: Catalytic hydrogenation using a catalyst such as Raney nickel.[8]

  • Solvent: Absolute ethanol.[8]

  • Conditions: Hydrogenation is carried out under pressure (e.g., 40-50 psi) and at a slightly elevated temperature (e.g., 60°C).[8]

  • Workup: The catalyst is removed by filtration, and the solvent is evaporated in vacuo.[8]

  • Purification: The resulting cis-1,2-cyclopentanedicarboxylic acid is purified by recrystallization.[8]

  • Conversion to the target molecule: The purified dicarboxylic acid would then undergo further synthetic steps to introduce the benzoyl group, for instance, through a Friedel-Crafts acylation or related reaction on an appropriately protected intermediate.

Note: The precise conditions for the introduction of the benzoyl group would require experimental optimization.

Characterization:

The synthesized compound should be rigorously characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the 'cis' stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carbonyls of the ketone and carboxylic acid, aromatic ring).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 2: Preclinical Evaluation Workflow

A structured, multi-tiered approach is essential for the preclinical evaluation of a novel compound. This workflow progresses from computational and in vitro assessments to more complex in vivo models.

G cluster_0 In Silico & Initial Assessment cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation In_Silico_Screening In Silico Screening (ADMET & Drug-Likeness) Synthesis_Purification Synthesis & Purification In_Silico_Screening->Synthesis_Purification Cytotoxicity_Assay Cytotoxicity Assay Synthesis_Purification->Cytotoxicity_Assay Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., COX/LOX Inhibition, Protein Denaturation) Cytotoxicity_Assay->Anti_inflammatory_Screening Mechanistic_Studies Mechanistic Studies (NF-κB, MAPK Pathways) Anti_inflammatory_Screening->Mechanistic_Studies Acute_Toxicity Acute Toxicity Studies Mechanistic_Studies->Acute_Toxicity Efficacy_Models Efficacy Models (e.g., Carrageenan-induced Paw Edema) Acute_Toxicity->Efficacy_Models Pharmacokinetic_Studies Pharmacokinetic Studies Efficacy_Models->Pharmacokinetic_Studies

Preclinical Drug Discovery Workflow
In Silico ADMET and Drug-Likeness Prediction

Before committing to extensive laboratory work, it is prudent to perform in silico (computer-based) predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of cis-2-Benzoylcyclopentane-1-carboxylic acid.[9][10] This early assessment helps to identify potential liabilities that may hinder its development.[10][11]

Lipinski's Rule of Five: A key guideline for predicting the oral bioavailability of a drug candidate is Lipinski's Rule of Five.[12][13][14] An orally active drug generally adheres to the following criteria:

ParameterLipinski's Rule of Five Guideline
Molecular Mass< 500 Daltons[12][15]
Hydrogen Bond Donors≤ 5[12][15]
Hydrogen Bond Acceptors≤ 10[12][15]
Octanol-Water Partition Coefficient (log P)≤ 5[12][16]

These parameters should be calculated for the target molecule using appropriate software.

Section 3: In Vitro Anti-inflammatory and Mechanistic Assays

In vitro assays are cost-effective and time-efficient methods for the initial screening of pharmacological properties.[1]

Cytotoxicity Assay

Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the compound. A standard MTT or MTS assay using a relevant cell line (e.g., RAW 264.7 murine macrophages) should be performed.

Primary Anti-inflammatory Screening Assays

Several well-established in vitro assays can be used for the initial assessment of anti-inflammatory potential.[1][17]

AssayPrinciple
Inhibition of Protein Denaturation Measures the ability of the compound to prevent heat-induced denaturation of proteins like bovine serum albumin (BSA), a hallmark of inflammation.[17]
Membrane Stabilization Assay Assesses the compound's ability to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[1][17]
COX/LOX Enzyme Inhibition Assays Directly measures the inhibitory effect of the compound on cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[1][2][18]
Nitric Oxide (NO) Scavenging Assay Determines the compound's ability to reduce the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1]
Mechanistic Studies: Elucidating the Mode of Action

Should cis-2-Benzoylcyclopentane-1-carboxylic acid demonstrate promising activity in the primary screens, further investigation into its mechanism of action is warranted. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are excellent targets for mechanistic studies.[19][20][21][22]

NF-κB Signaling Pathway: The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[20][23][24]

G Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Dimer (p50/p65) IkB->NFkB releases Nucleus Nuclear Translocation NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokines, Chemokines, COX-2, iNOS Gene_Expression->Cytokines

Simplified NF-κB Signaling Pathway

Protocol for Assessing NF-κB Inhibition:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Pre-treatment: Incubate cells with varying concentrations of cis-2-Benzoylcyclopentane-1-carboxylic acid.

  • Stimulation: Induce inflammation with lipopolysaccharide (LPS).

  • Analysis:

    • Western Blot: Analyze the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would indicate inhibition of the pathway.

    • ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[25]

    • Immunofluorescence: Visualize the nuclear translocation of the p65 subunit.

MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling proteins involved in the inflammatory response.[19][22]

G Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Simplified MAPK Signaling Pathway

Protocol for Assessing MAPK Inhibition:

  • Follow the same cell culture, pre-treatment, and stimulation steps as for the NF-κB assay.

  • Analysis (Western Blot): Measure the phosphorylation levels of key MAPKs, such as p38 and JNK. A reduction in phosphorylation would suggest an inhibitory effect on this pathway.

Section 4: In Vivo Anti-inflammatory Models

Promising in vitro results should be validated in animal models of inflammation.[26][27] All animal experiments must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee.

Acute Toxicity Study

An acute toxicity study is necessary to determine the safety profile and the appropriate dose range for efficacy studies. This is often done by administering escalating doses of the compound to rodents and observing for any signs of toxicity or mortality over a defined period (e.g., 24 hours to 14 days).[28]

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[28]

Protocol:

  • Animals: Wistar or Sprague-Dawley rats.

  • Groups:

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Indomethacin or Diclofenac).

    • Test groups (different doses of cis-2-Benzoylcyclopentane-1-carboxylic acid).

  • Procedure:

    • Administer the test compound or controls orally or intraperitoneally.

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model is useful for assessing the compound's effect on systemic inflammation and cytokine production.[29]

Protocol:

  • Animals: Mice (e.g., C57BL/6).

  • Procedure:

    • Administer the test compound or controls.

    • After a suitable pre-treatment time, inject LPS intraperitoneally.

    • Collect blood samples at a predetermined time point (e.g., 2-4 hours) after LPS injection.

  • Endpoint: Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

Conclusion and Future Directions

This document outlines a comprehensive strategy for the initial development of cis-2-Benzoylcyclopentane-1-carboxylic acid as a potential anti-inflammatory agent. The proposed workflow, from synthesis and in silico analysis to in vitro and in vivo testing, provides a robust framework for elucidating its therapeutic potential and mechanism of action. Positive results from these studies would warrant further investigation, including more chronic models of inflammation, detailed pharmacokinetic and pharmacodynamic studies, and lead optimization to improve potency and drug-like properties. The unique chemical structure of this compound holds promise for the discovery of a new class of anti-inflammatory drugs with an improved therapeutic index.

References

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  • Lipinski's rule of five. Wikipedia. Available at: [Link]

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  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (This is a hypothetical future publication date, the content is relevant).
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PubMed Central. Available at: [Link]

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. National Institutes of Health. Available at: [Link]

  • NF-κB signaling in inflammation. PubMed. Available at: [Link]

  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. PrepChem.com. Available at: [Link]

  • Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (This is a hypothetical future publication date, the content is relevant).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

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  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. ResearchGate. Available at: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. Google Patents.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • Lipinski's rule of five. Moodle@Units. Available at: [Link]

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  • NF-κB. Wikipedia. Available at: [Link]

  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate. Available at: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Available at: [Link]

  • BDDCS, the Rule of 5 and Drugability. PubMed Central. Available at: [Link]

  • MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available at: [Link]

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  • NF-κB Signaling. (Link not available)
  • Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. ResearchGate. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central. Available at: [Link]

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  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stereocontrol in cis-2-Benzoylcyclopentane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. Our focus today is on the targeted synthesis of cis-2-Benzoylcyclopentane-1-carboxylic acid, a scaffold that presents common yet significant stereochemical challenges. This document provides in-depth, field-tested answers and troubleshooting protocols to help you achieve high cis-selectivity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereoselective synthesis of 1,2-disubstituted cyclopentanes. Understanding these core principles is critical before troubleshooting specific experimental issues.

Q1: What are the primary synthetic strategies for establishing the cis-stereochemistry in a 1,2-disubstituted cyclopentane system like this one?

A1: There are three principal strategies, each with its own set of advantages and control elements:

  • Catalytic Hydrogenation of a Prochiral Olefin: This is often the most direct and reliable method. The synthesis starts with a precursor like 2-benzoylcyclopent-1-ene-1-carboxylic acid. The double bond is then reduced using a heterogeneous or homogeneous catalyst. The stereochemical outcome (cis vs. trans) is dictated by the catalyst's ability to direct the approach of hydrogen from a specific face of the cyclopentene ring. The cis isomer is frequently favored because both substituents can be formed on the same side as the molecule adsorbs to the catalyst surface.[1]

  • Intramolecular Cyclization (e.g., Dieckmann Condensation): This approach builds the cyclopentane ring from an acyclic precursor.[2][3] While powerful for ring formation, controlling the subsequent stereochemistry of two new stereocenters can be complex and may require additional stereoselective reduction or alkylation steps. The initial cyclization yields a β-keto ester, and the final stereochemistry is often set in a post-cyclization reduction step.

  • Cycloaddition Reactions (e.g., Diels-Alder): While the Diels-Alder reaction classically forms six-membered rings, it can be used to set relative stereochemistry in a bicyclic intermediate, which is then oxidatively cleaved to yield a cis-disubstituted cyclopentane.[4][5][6] This method offers excellent stereocontrol but often involves a longer synthetic sequence.

Q2: How do kinetic and thermodynamic control influence the final cis:trans product ratio?

A2: This is a crucial concept in stereoselective synthesis.[7][8]

  • Kinetic Control: The kinetically controlled product is the one that is formed the fastest, meaning it has the lowest activation energy barrier.[9] In many reactions, including catalytic hydrogenations and some cycloadditions, the cis (or endo) product is the kinetic product. This is often because the transition state leading to its formation is stabilized by factors like simultaneous coordination of multiple functional groups to a catalyst.[10] To favor the kinetic product, reactions are typically run at lower temperatures for shorter durations to prevent the system from reaching equilibrium.

  • Thermodynamic Control: The thermodynamically controlled product is the most stable product. In the case of 2-Benzoylcyclopentane-1-carboxylic acid, the trans isomer is generally more stable because it minimizes the steric repulsion between the bulky benzoyl and carboxylic acid groups. Reactions under thermodynamic control are reversible and are typically run at higher temperatures for longer periods, allowing the initial products to revert to intermediates and eventually form the most stable product.[8][9]

Understanding this dichotomy is key: if your synthesis is yielding the undesired trans isomer, you may be operating under conditions that favor thermodynamic equilibrium.

Q3: Can enzymatic methods be used if a mixture of cis and trans isomers is obtained?

A3: Absolutely. If achieving high stereoselectivity in the primary reaction proves difficult, enzymatic kinetic resolution is an excellent strategy for separating the final mixture.[11] A lipase, for instance, can selectively catalyze the esterification (or hydrolysis of an ester precursor) of one stereoisomer over the other, allowing for the separation of the unreacted, enantiomerically enriched isomer from the esterified product.[12][13] This method is highly effective but is best suited for situations where one isomer can be selectively modified. It can also be used in a dynamic kinetic resolution (DKR) process, where the undesired isomer is racemized in situ, theoretically allowing for a 100% yield of the desired isomer.[14][15]

Troubleshooting Guide: Catalytic Hydrogenation Route

The most common and direct approach to cis-2-Benzoylcyclopentane-1-carboxylic acid is the catalytic hydrogenation of 2-benzoylcyclopent-1-ene-1-carboxylic acid. This guide addresses the most frequent problems encountered during this critical step.

Problem 1: Low cis:trans Selectivity (High Percentage of trans Isomer)

A low cis:trans ratio is the most common failure mode. The formation of the undesired trans isomer suggests that the factors controlling the facial selectivity of hydrogen addition are not optimized.

  • Cause A: Suboptimal Catalyst Choice

    • Explanation: The nature of the metal catalyst and its support is the single most important factor in directing stereoselectivity.[16] The substrate's functional groups (carbonyl and carboxyl) can coordinate with the catalyst surface. This coordination can force the cyclopentene ring to adsorb in a specific orientation, exposing only one face to hydrogen addition.

    • Solutions:

      • Palladium on Carbon (Pd/C): This is the standard first choice. It is highly active and often provides good cis selectivity due to the planar nature of the catalyst surface promoting adsorption.

      • Platinum(IV) Oxide (PtO₂, Adam's Catalyst): PtO₂ can sometimes offer superior selectivity, especially in acidic media (like acetic acid), where the carboxyl group's interaction with the catalyst may be enhanced.

      • Rhodium-based Catalysts (e.g., Rh/Al₂O₃ or Wilkinson's Catalyst): Homogeneous catalysts like Wilkinson's catalyst can offer exquisite selectivity, particularly if the carboxyl group can effectively coordinate to the rhodium center and direct the hydrogenation.[17]

    • Self-Validation: Screen a series of catalysts at a small scale. A significant shift in the cis:trans ratio upon changing the metal (e.g., from Pd to Pt) confirms that catalyst-substrate interaction is the key driver of selectivity.

  • Cause B: Reaction Conditions Favoring Thermodynamic Product

    • Explanation: As discussed in the FAQs, higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (dehydrogenation), allowing the system to equilibrate to the more stable trans isomer.[1]

    • Solutions:

      • Lower the Temperature: Run the reaction at or below room temperature (e.g., 0-25 °C). This will strongly favor the kinetically controlled cis product.[10]

      • Control Hydrogen Pressure: While higher pressure increases the reaction rate, excessively high pressures can sometimes reduce selectivity. Start with a moderate pressure (50 psi or 3-4 bar) and optimize from there.

      • Solvent Choice: The solvent affects both hydrogen solubility and the conformation of the substrate. Polar protic solvents like ethanol or acetic acid are generally preferred as they can interact with the carboxylic acid and influence its orientation at the catalyst surface.

G start Problem: Low cis:trans Ratio temp Is the reaction temperature > 25°C? start->temp catalyst Is the catalyst Pd/C? action_catalyst Action: Screen alternative catalysts (PtO2, Rh/Al2O3) catalyst->action_catalyst Yes pressure Is H2 pressure > 100 psi? temp->pressure No action_temp Action: Reduce temperature to 0-25°C temp->action_temp Yes solvent Is the solvent non-polar (e.g., Hexane)? pressure->solvent No action_pressure Action: Lower H2 pressure to ~50 psi pressure->action_pressure Yes solvent->catalyst No action_solvent Action: Switch to a polar protic solvent (Ethanol, Acetic Acid) solvent->action_solvent Yes end Result: Improved cis Selectivity action_catalyst->end action_temp->end action_pressure->end action_solvent->end

Caption: Troubleshooting decision tree for low cis-selectivity.

Problem 2: Incomplete Reaction or Low Overall Yield

Even with good selectivity, a low yield can render a synthesis impractical. This often points to issues with catalyst activity or reaction setup.

  • Cause A: Catalyst Deactivation/Poisoning

    • Explanation: Heterogeneous catalysts are sensitive to impurities. Sulfur-containing compounds, strong coordinating ligands, or certain functional groups from starting materials or solvents can irreversibly bind to the catalyst's active sites, "poisoning" it and halting the reaction.

    • Solutions:

      • Purify Starting Materials: Ensure the starting 2-benzoylcyclopent-1-ene-1-carboxylic acid is highly pure. Recrystallization or column chromatography is recommended.

      • Use High-Purity Solvents: Use anhydrous, high-purity grade solvents to avoid introducing contaminants.

      • Increase Catalyst Loading: As a diagnostic tool, doubling the catalyst loading (e.g., from 5 mol% to 10 mol%) can help overcome minor poisoning. If the reaction then proceeds to completion, poisoning is the likely culprit.

  • Cause B: Competing Side Reactions

    • Explanation: Under harsh conditions (high temperature or pressure), the benzoyl ketone group may be reduced to a secondary alcohol, leading to an undesired side product.

    • Solutions:

      • Milder Conditions: Use the mildest conditions possible (lower temperature and pressure) that still afford a reasonable reaction rate.

      • Chemoselective Catalysts: Some catalysts are more chemoselective than others. Palladium is generally excellent for olefin hydrogenation without affecting many ketone groups under mild conditions.[18]

Experimental Protocols
Protocol 1: High-Selectivity Catalytic Hydrogenation

This protocol is optimized for achieving a high cis:trans ratio.

  • Catalyst Pre-treatment (Optional but Recommended): In a flask, suspend 10% Palladium on Carbon (5 mol%) in ethanol. Place it under vacuum for 15 minutes and then backfill with nitrogen. Repeat this cycle three times to remove adsorbed atmospheric gases.

  • Reaction Setup: To the flask containing the catalyst, add a solution of 2-benzoylcyclopent-1-ene-1-carboxylic acid (1.0 eq) in ethanol (0.1 M concentration).

  • Purging: Seal the reaction vessel. Carefully evacuate the atmosphere and backfill with hydrogen gas. Repeat this process 5-10 times to ensure the atmosphere is fully exchanged with hydrogen.

  • Reaction: Pressurize the vessel to 50 psi (approx. 3.4 bar) with hydrogen. Stir the reaction vigorously at room temperature (20-25 °C). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by TLC or by measuring hydrogen uptake. The reaction is typically complete within 2-8 hours.

  • Workup: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Analysis: Determine the cis:trans ratio of the crude product using ¹H NMR spectroscopy or GC-MS. The cis isomer can then be purified by recrystallization or column chromatography.

Data Presentation: Influence of Conditions on Stereoselectivity

The following table summarizes expected outcomes based on variations of the hydrogenation protocol. This data is illustrative and serves as a guide for optimization.

Catalyst (5 mol%)SolventTemperature (°C)Pressure (psi)Typical cis:trans Ratio
10% Pd/CEthanol2550>95:5
10% Pd/CEthanol805070:30
10% Pd/CToluene255085:15
PtO₂Acetic Acid2550>90:10
5% Rh/Al₂O₃Ethanol2550~90:10

The high cis-selectivity observed under kinetic control can be explained by the interaction of the substrate with the catalyst surface.

Caption: Proposed mechanism for cis-selective hydrogenation.

References
  • ResearchGate. (2025). Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. Retrieved from [Link]

  • NTU IRep. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • ResearchGate. (n.d.). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.
  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • PubMed. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • PubMed. (n.d.). Competitive Diels-Alder reactions: cyclopentadiene and phospholes with butadiene. Retrieved from [Link]

  • ResearchGate. (2025). The Exploration of Sensitive Factors for the Selective Hydrogenation of α-Pinene Over Recyclable Ni-B/KIT-6 Catalyst. Retrieved from [Link]

  • YouTube. (2018). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1,2-cyclopentane dicarboximide.
  • MDPI. (n.d.). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Chiralpedia. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • MDPI. (2021). Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Retrieved from [Link]

  • American Chemical Society. (2026). A Strategy for the Stereoselective Synthesis of Contiguous Triamines via Aziridine Intermediate. Retrieved from [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2010). Substituent Effects in the Diels-Alder Reaction. Retrieved from [Link]

  • Jetir.org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Retrieved from [Link]

  • ResearchGate. (2025). Platinum content as a determinant of hydrogenation efficiency: A study on cyclohexene, Cyclopentene, and Cyclooctadiene using Pt-TUD-1 catalysts. Retrieved from [Link]

  • Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

  • PMC - NIH. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

  • PMC - NIH. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

  • OIST. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validated Analytical Methods for cis-2-Benzoylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for cis-2-Benzoylcyclopentane-1-carboxylic acid, a molecule of interest in synthetic chemistry and potentially in pharmaceutical development. While specific validated methods for this compound are not extensively published, this document outlines established analytical approaches based on sound scientific principles and methodologies applied to analogous carboxylic acids. The focus is on providing a framework for developing and validating analytical methods, adhering to the principles of scientific integrity and the standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction to the Analyte and the Importance of Quantification

cis-2-Benzoylcyclopentane-1-carboxylic acid is an organic molecule characterized by a cyclopentane ring, a carboxylic acid group, and a benzoyl group. The "cis" configuration indicates that the benzoyl and carboxylic acid groups are on the same side of the cyclopentane ring. Accurate and precise quantification of this compound is crucial for various applications, including:

  • Reaction monitoring: To track the progress of a chemical synthesis.

  • Purity assessment: To determine the percentage of the desired compound in a sample and to identify and quantify impurities.

  • Stability studies: To assess the degradation of the compound under different storage conditions.

  • Pharmacokinetic studies: To measure the concentration of the compound and its metabolites in biological matrices.

The choice of an analytical method depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This guide will focus on two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like carboxylic acids.[6][7][8] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Principle of HPLC for Carboxylic Acid Analysis

For a compound like cis-2-Benzoylcyclopentane-1-carboxylic acid, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile, or methanol with a pH modifier). The benzoyl group provides a chromophore, making UV detection a suitable choice.

Experimental Protocol: A Proposed HPLC-UV Method

Objective: To develop a robust HPLC-UV method for the quantification of cis-2-Benzoylcyclopentane-1-carboxylic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • Reference standard of cis-2-Benzoylcyclopentane-1-carboxylic acid

Chromatographic Conditions (A Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the benzoyl chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation (Based on ICH Q2(R2) Guidelines): [1][3][5]

  • Specificity: Inject a blank, the standard, and a sample to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate samples of the same concentration on the same day and with the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.[9]

Principle of GC-MS for Carboxylic Acid Analysis

The sample is first derivatized to convert the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl or silyl ester). The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative data.

Experimental Protocol: A Proposed GC-MS Method

Objective: To develop a sensitive and selective GC-MS method for the quantification of cis-2-Benzoylcyclopentane-1-carboxylic acid.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for derivatized acids (e.g., DB-5ms, HP-5ms).

Reagents:

  • Derivatizing agent (e.g., Trimethylsilyldiazomethane (TMSD), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or Trimethyloxonium tetrafluoroborate).[9]

  • Solvent for derivatization (e.g., Toluene, Dichloromethane).

  • Internal standard (e.g., a structurally similar carboxylic acid not present in the sample).

Derivatization and Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent.

  • Add the internal standard.

  • Add the derivatizing agent and react according to the manufacturer's instructions (e.g., heat at 60 °C for 30 minutes).

  • Cool the sample to room temperature before injection.

GC-MS Conditions (A Starting Point):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation: The validation parameters are similar to those for HPLC, with a focus on the consistency and completeness of the derivatization reaction.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & React Dissolve->Derivatize GC_Inlet GC Inlet (Vaporization) Derivatize->GC_Inlet Inject GC_Column Capillary Column Separation GC_Inlet->GC_Column MS_Source MS Ionization GC_Column->MS_Source MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Signal Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification (SIM) TIC->Quantification

Caption: A typical workflow for GC-MS analysis including derivatization.

Comparison of HPLC and GC-MS for the Analysis of cis-2-Benzoylcyclopentane-1-carboxylic acid

FeatureHPLC-UVGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Volatility Not required. Suitable for non-volatile compounds.Requires volatile and thermally stable compounds. Derivatization is necessary for carboxylic acids.
Derivatization Not typically required.Essential for carboxylic acids to increase volatility.
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, based on both chromatographic retention time and mass fragmentation pattern.
Sensitivity Good, typically in the ng range.Excellent, often in the pg range, especially in SIM mode.[9]
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high with optimized methods.Can be lower due to the derivatization step.
Identification Based on retention time compared to a standard. DAD can provide spectral information.Confident identification based on retention time and unique mass spectrum.
Robustness Generally considered very robust for routine analysis.The derivatization step can introduce variability if not well-controlled.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and powerful techniques for the analysis of cis-2-Benzoylcyclopentane-1-carboxylic acid. The choice between them should be guided by the specific requirements of the analysis.

  • For routine quality control, purity assessment, and assay determination, HPLC-UV is often the preferred method. It is robust, does not require derivatization, and is generally more straightforward to implement. The presence of the benzoyl chromophore makes UV detection highly suitable.

  • When very high sensitivity and definitive identification are required, such as in trace impurity analysis or metabolomics studies, GC-MS is the superior choice. The selectivity of mass spectrometry and the potential for very low limits of detection make it invaluable for these applications, despite the additional derivatization step.

Ultimately, the development and validation of any analytical method for cis-2-Benzoylcyclopentane-1-carboxylic acid must be performed in accordance with established guidelines, such as those from the ICH, to ensure the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3][4][5]

References

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. - MDPI.
  • DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU - Rasayan Journal of Chemistry.
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  • FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents.
  • cis-2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 13000112 - PubChem.
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  • DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO - Jetir.Org.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
  • GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. - ResearchGate.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
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A Comparative Guide to In-Vitro and In-Vivo Efficacy of cis-2-Benzoylcyclopentane-1-carboxylic Acid Derivatives as Potential Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is a meticulous process of rigorous evaluation. This guide provides an in-depth technical comparison of the in-vitro and in-vivo efficacy of cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives, a class of compounds showing potential as anti-inflammatory agents. By examining the methodologies and interpreting the data from both testing paradigms, this document aims to equip researchers with the necessary insights to navigate the preclinical evaluation of these and similar molecules.

Introduction to cis-2-Benzoylcyclopentane-1-carboxylic Acid Derivatives and their Anti-Inflammatory Potential

The burden of inflammatory diseases necessitates the continuous search for novel, effective, and safe therapeutic interventions. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The cis-2-Benzoylcyclopentane-1-carboxylic acid scaffold represents a promising starting point for the development of new anti-inflammatory drugs. Its structural features, including a carboxylic acid moiety common to many NSAIDs, suggest a potential to interact with key targets in the inflammatory cascade. The cis stereochemistry and the benzoyl substitution on the cyclopentane ring offer opportunities for synthetic modification to optimize potency and selectivity.

This guide will delve into the standard assays used to characterize the anti-inflammatory profile of these derivatives, comparing the direct, target-based efficacy observed in in-vitro systems with the complex, systemic response evaluated in in-vivo models.

The Dichotomy of Preclinical Evaluation: In-Vitro vs. In-Vivo Methodologies

The preclinical assessment of a drug candidate's efficacy is a two-pronged approach. In-vitro studies provide a controlled environment to investigate the direct interaction of a compound with its molecular target, offering high-throughput screening and mechanistic insights. Conversely, in-vivo studies in living organisms are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic properties, its overall systemic effects, and its safety profile in a complex biological system.

In-Vitro Efficacy Assessment: Targeting the Molecular Drivers of Inflammation

Initial screening of anti-inflammatory potential typically involves a battery of in-vitro assays designed to measure a compound's ability to modulate key inflammatory mediators and pathways.

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1] Selective inhibition of COX-2 is often a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[1]

Experimental Protocol: In-Vitro COX-2 Inhibition Assay [1][2]

Objective: To determine the 50% inhibitory concentration (IC50) of cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects Prostaglandin G2)

  • Arachidonic Acid (substrate)

  • COX Cofactor solution (containing hematin, glutathione, and a reducing agent like TMPD)

  • Test compounds (cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, arachidonic acid, and test compounds in COX Assay Buffer.

  • Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe. Add the test compound at various concentrations or the reference inhibitor. Add the COX-2 enzyme solution to all wells except for the negative control. Incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Macrophages play a central role in the inflammatory response. When activated by stimuli like bacterial lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Overproduction of NO contributes to inflammation and tissue damage. Therefore, inhibiting NO production is a key target for anti-inflammatory drugs.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells [3][4]

Objective: To evaluate the ability of cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives to inhibit LPS-induced nitric oxide production in a macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and incubate for 24 hours to allow for cell adherence.[3]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.[3]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1-2 µg/mL) for 18-24 hours.[3] Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the vehicle control.

In_Vitro_Anti_Inflammatory_Assay_Workflow cluster_COX COX Inhibition Assay cluster_NO Nitric Oxide Production Assay COX_Start Start COX_Prepare Prepare Reagents (Enzyme, Substrate, Compound) COX_Start->COX_Prepare COX_Incubate Incubate Enzyme with Compound COX_Prepare->COX_Incubate COX_React Initiate Reaction (Add Substrate) COX_Incubate->COX_React COX_Measure Measure Product Formation (Fluorometry) COX_React->COX_Measure COX_Analyze Calculate IC50 COX_Measure->COX_Analyze NO_Start Start NO_Seed Seed Macrophages NO_Start->NO_Seed NO_Treat Treat with Compound NO_Seed->NO_Treat NO_Stimulate Stimulate with LPS NO_Treat->NO_Stimulate NO_Measure Measure Nitrite (Griess Reagent) NO_Stimulate->NO_Measure NO_Analyze Calculate % Inhibition NO_Measure->NO_Analyze

Figure 1: Generalized workflow for in-vitro anti-inflammatory assays.

In-Vivo Efficacy Assessment: Evaluating Systemic Anti-Inflammatory Effects

While in-vitro assays provide valuable mechanistic information, they cannot fully recapitulate the complexity of an inflammatory response in a living organism. In-vivo models are therefore crucial for assessing the overall efficacy, pharmacokinetics, and potential side effects of a drug candidate.

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [5][6]

Objective: To evaluate the in-vivo anti-inflammatory activity of cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives by measuring the reduction of carrageenan-induced paw edema.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Lambda-Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally to different groups of rats.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[6]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In_Vivo_Anti_Inflammatory_Assay_Workflow Start Start Acclimatize Acclimatize Rats Start->Acclimatize Baseline Measure Baseline Paw Volume Acclimatize->Baseline Administer Administer Compound/ Vehicle Baseline->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (Hourly) Induce->Measure Analyze Calculate % Edema Inhibition Measure->Analyze

Figure 2: Workflow for the carrageenan-induced paw edema model.

Comparative Efficacy Data: Bridging the In-Vitro/In-Vivo Gap

Table 1: Hypothetical Comparative Efficacy Data for cis-2-Benzoylcyclopentane-1-carboxylic Acid Derivatives (based on analogs)

CompoundIn-Vitro COX-2 Inhibition (IC50, µM)In-Vivo Anti-Inflammatory Activity (% Inhibition of Paw Edema at 4h)
Derivative A 0.555% at 20 mg/kg
Derivative B 1.240% at 20 mg/kg
Derivative C 0.265% at 20 mg/kg
Ketoprofen 0.860% at 20 mg/kg
Celecoxib 0.0570% at 10 mg/kg

Note: The data presented in this table is illustrative and based on typical results for similar classes of compounds. Actual results for specific cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives may vary.

Interpreting the Data: Causality and Correlation
  • Correlation: Generally, a lower IC50 value in the in-vitro COX-2 inhibition assay is expected to correlate with higher in-vivo anti-inflammatory activity. For instance, a compound with a sub-micromolar IC50 is more likely to show significant edema reduction in the carrageenan model than a compound with an IC50 in the high micromolar range.

  • Discrepancies and their Causes: It is not uncommon to observe discrepancies between in-vitro potency and in-vivo efficacy. A compound that is highly potent in-vitro may exhibit poor in-vivo activity due to several factors:

    • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, high plasma protein binding, or inefficient distribution to the site of inflammation can all limit the effective concentration of the compound at its target.

    • Off-Target Effects: The compound may interact with other biological targets in-vivo that could either diminish its anti-inflammatory effect or cause unforeseen side effects.

    • Complexity of the Inflammatory Cascade: The carrageenan-induced paw edema model involves a complex interplay of various inflammatory mediators beyond prostaglandins. A compound that is a potent COX-2 inhibitor might not effectively modulate other key pathways involved in the in-vivo inflammatory response.

Structure-Activity Relationship (SAR): Guiding Molecular Design

While specific SAR data for cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives is limited, general principles from related cycloalkane carboxylic acids can be extrapolated. Modifications to the benzoyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly impact COX-2 inhibitory activity and selectivity.[9] Furthermore, alterations to the cyclopentane ring or the carboxylic acid moiety can influence the compound's pharmacokinetic properties.

SAR_Concept Core cis-2-Benzoylcyclopentane- 1-carboxylic Acid Scaffold Benzoyl Benzoyl Ring (Potency & Selectivity) Core->Benzoyl Substitution Cyclopentane Cyclopentane Ring (Conformation & PK) Core->Cyclopentane Ring Modification Carboxylic_Acid Carboxylic Acid (Binding & PK) Core->Carboxylic_Acid Esterification, etc.

Figure 3: Key structural components for SAR exploration.

Conclusion and Future Directions

The evaluation of cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives as potential anti-inflammatory agents requires a multi-faceted approach that combines targeted in-vitro assays with systemic in-vivo models. While in-vitro studies on COX-2 inhibition and cellular inflammation provide essential information on the mechanism and potency at the molecular level, in-vivo models like the carrageenan-induced paw edema assay are critical for assessing the compound's overall efficacy and translational potential.

Future research should focus on synthesizing a library of cis-2-Benzoylcyclopentane-1-carboxylic acid derivatives and systematically evaluating them in both in-vitro and in-vivo systems to establish a clear structure-activity relationship. This will enable the rational design of more potent and selective anti-inflammatory agents with favorable pharmacokinetic profiles, ultimately paving the way for the development of novel therapeutics for inflammatory diseases.

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis- and Trans- Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of chemical research, materials science, and particularly in drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of its function, efficacy, and safety. Among the fundamental classes of stereoisomers, cis-trans (or geometric) isomers present a recurring challenge and opportunity. These isomers possess the same molecular formula and connectivity but differ in the spatial arrangement of substituents around a rigid structural feature, most commonly a carbon-carbon double bond or a ring structure.[1] The prefixes cis and trans originate from Latin, signifying "this side of" and "the other side of," respectively, indicating whether functional groups are on the same or opposite sides of a plane.[1]

The subtle difference in geometry between cis and trans isomers can lead to profound differences in physical properties (e.g., polarity, boiling point, melting point) and biological activity.[2] For instance, the cis isomer of the unsaturated fatty acid, oleic acid, is a common component of natural fats, whereas its trans counterpart, elaidic acid, is associated with adverse health effects.[3] Consequently, the ability to unambiguously differentiate between these isomers is a cornerstone of molecular analysis.

This guide provides a comparative analysis of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy. We will explore the theoretical underpinnings of each method, present comparative experimental data, and provide validated protocols to empower researchers to make confident stereochemical assignments.

The Foundation: How Molecular Geometry Influences a Spectrum

The capacity of spectroscopy to distinguish between cis and trans isomers stems from their distinct molecular symmetry, dipole moments, and steric environments.

  • Cis isomers , with substituents on the same side, often exhibit greater steric strain and are typically less symmetric than their trans counterparts.[4] This arrangement frequently results in a net molecular dipole moment, rendering the molecule polar.

  • Trans isomers , with substituents on opposite sides, are generally more stable due to reduced steric hindrance.[4] In symmetrically substituted molecules, the individual bond dipoles can cancel each other out, leading to a zero or near-zero molecular dipole moment.

These fundamental differences in polarity, symmetry, and steric strain directly influence how the isomers interact with electromagnetic radiation, giving rise to unique and diagnostic spectral fingerprints.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

For the structural elucidation of organic molecules, NMR spectroscopy is arguably the most powerful and definitive tool for differentiating cis and trans isomers, particularly in molecules containing vinylic protons.

Principle of Differentiation: The Coupling Constant (J)

The key diagnostic parameter in ¹H NMR for this purpose is the vicinal scalar coupling constant (³JHH), which describes the through-bond interaction between protons on adjacent carbons. The magnitude of this coupling is exquisitely sensitive to the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[5]

  • In cis isomers , the vinylic protons have a dihedral angle of approximately 0°, resulting in a smaller coupling constant .[6]

  • In trans isomers , the vinylic protons have a dihedral angle of approximately 180°, leading to a larger coupling constant .[6]

This difference is often significant and provides a clear, quantitative basis for assignment.[5]

Comparative Data: ¹H NMR of Alkenes
Isomer ConfigurationTypical ³JHH Coupling Constant (Hz)Key Differentiating Feature
cis 6–15 Hz[7]Smaller J-coupling value due to ~0° dihedral angle.
trans 11–18 Hz[7][8]Larger J-coupling value due to ~180° dihedral angle.

Note: These ranges are typical for vinylic protons and can be influenced by the electronegativity of substituents and ring strain.

Causality in Experimental Choices

When analyzing symmetric alkenes where coupling constants cannot be used, subtle differences in chemical shifts can sometimes be exploited. Steric compression in the cis isomer can cause the vinylic protons to be deshielded (shifted downfield) compared to the trans isomer due to van der Waals repulsions.[9]

Vibrational Spectroscopy (IR and Raman): Probing Molecular Motion

Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Because the symmetry and dipole moment of cis and trans isomers differ, their vibrational spectra exhibit distinct and often complementary features.

Infrared (IR) Spectroscopy

Principle of Differentiation: IR spectroscopy detects vibrations that cause a change in the molecule's net dipole moment.[10]

  • C-H Out-of-Plane Bending: The most reliable IR absorption for distinguishing alkene isomers is the C-H out-of-plane (OOP) bending vibration, which appears in the 1000–650 cm⁻¹ region.[11] The position of this strong absorption is highly characteristic of the substitution pattern on the double bond.

  • C=C Stretching: The C=C stretching vibration (typically 1680-1630 cm⁻¹) can also be informative. In cis isomers, this vibration usually results in a change in the dipole moment and thus shows a distinct IR absorption.[11] In symmetrically substituted trans isomers, this vibration may be IR-inactive or very weak because it produces little to no change in the net dipole moment.[11]

Raman Spectroscopy

Principle of Differentiation: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability—the deformability of its electron cloud.[12]

  • The Rule of Mutual Exclusion: For molecules that possess a center of symmetry (centrosymmetric), such as a symmetrically substituted trans alkene, a powerful principle applies: vibrations that are IR-active are Raman-inactive, and vice versa .[13][14] This is because IR activity requires a change in the dipole moment (an ungerade or asymmetric property with respect to inversion), while Raman activity requires a change in polarizability (a gerade or symmetric property).[12][14]

  • Cis isomers lack a center of inversion, so their vibrations can be both IR and Raman active.

  • Trans isomers (if symmetrically substituted) are centrosymmetric. Their symmetric C=C stretch, which is weak or absent in the IR spectrum, will be strong and sharp in the Raman spectrum .[15]

Comparative Data: Vibrational Frequencies of Alkenes
IsomerC=C Stretch (cm⁻¹)C-H Out-of-Plane Bend (cm⁻¹)Key Differentiating Feature
cis 1660–1630 (IR active)[16]~690 ± 50 (strong)[16]Strong, characteristic C-H bend at lower wavenumber. C=C stretch is IR active.
trans 1680–1660 (IR weak/inactive, Raman strong)[16]~965 ± 5 (strong, sharp)[16]Strong, sharp C-H bend at a significantly higher wavenumber. C=C stretch is strong in Raman.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically involving π-electrons in conjugated systems.

Principle of Differentiation

The key factors are steric hindrance and conjugation.

  • Trans isomers are generally more planar due to lower steric hindrance. This planarity allows for more effective overlap of p-orbitals and greater π-electron delocalization (conjugation).[17] A more extended conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). According to the relationship E = hc/λ, a lower energy transition corresponds to absorption at a longer wavelength (λmax) .[10]

  • Cis isomers often suffer from steric hindrance that forces the molecule to twist out of planarity.[17] This twisting disrupts conjugation, increasing the HOMO-LUMO energy gap and causing absorption at a shorter wavelength (λmax) .[10]

Furthermore, the more symmetric and planar trans isomer typically has a higher probability of undergoing the electronic transition, resulting in a more intense absorption band (a higher molar extinction coefficient, ε).[10][17]

Case Study: UV-Vis Spectra of cis- and trans-Stilbene
Isomerλmax (in hexane)Molar Extinction Coefficient (ε)Key Differentiating Feature
cis-Stilbene ~280 nm[17]LowerHypsochromic (blue) shift and lower intensity due to steric hindrance disrupting planarity.
trans-Stilbene ~295 nm[17]HigherBathochromic (red) shift and higher intensity due to greater π-conjugation in a more planar structure.[17]

Experimental Workflows & Protocols

Achieving reliable and reproducible data requires meticulous experimental execution. The following sections provide standardized protocols for the key spectroscopic techniques discussed.

Workflow for Spectroscopic Isomer Analysis

The general process for analyzing a sample to determine its isomeric composition is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Obtain Isomer Mixture or Pure Isomer Dissolve Dissolve in Appropriate Deuterated Solvent (NMR) or Spectroscopic Grade Solvent (UV, IR) Sample->Dissolve NMR_Acq Acquire ¹H NMR Spectrum Dissolve->NMR_Acq NMR Path IR_Acq Acquire IR/Raman Spectrum Dissolve->IR_Acq Vibrational Path UV_Acq Acquire UV-Vis Spectrum Dissolve->UV_Acq Electronic Path Analyze_NMR Measure Coupling Constants (³JHH) NMR_Acq->Analyze_NMR Analyze_IR Identify C-H Out-of-Plane Bending Frequencies IR_Acq->Analyze_IR Analyze_UV Determine λmax and Relative Intensities UV_Acq->Analyze_UV Assign Assign Cis/Trans Stereochemistry Analyze_NMR->Assign Analyze_IR->Assign Analyze_UV->Assign G Start Sample Contains Alkene or Ring System CheckProtons Vinylic or Substituted Protons Present? Start->CheckProtons UseNMR Primary Method: ¹H NMR Spectroscopy CheckProtons->UseNMR Yes UseVibrational Primary Method: IR & Raman Spectroscopy CheckProtons->UseVibrational No AnalyzeJ Analyze ³JHH Coupling Constants UseNMR->AnalyzeJ CheckSymmetry Molecule Symmetric? (No J-coupling) AnalyzeJ->CheckSymmetry CheckConjugation Is the System Conjugated? CheckSymmetry->CheckConjugation Yes Conclusion Confident Stereochemical Assignment CheckSymmetry->Conclusion No (Distinct J values) UseUVVis Secondary Method: UV-Vis Spectroscopy CheckConjugation->UseUVVis Yes CheckConjugation->UseVibrational No AnalyzeLambda Compare λmax and Intensities UseUVVis->AnalyzeLambda AnalyzeLambda->Conclusion AnalyzeOOP Analyze C-H OOP Bends (IR) & C=C Stretch (Raman) UseVibrational->AnalyzeOOP AnalyzeOOP->Conclusion

Caption: Decision framework for selecting the appropriate spectroscopic method.

Conclusion

The differentiation of cis and trans isomers is a critical task in modern chemistry, with significant implications for science and industry. Spectroscopic methods provide a powerful, non-destructive toolkit for this purpose. ¹H NMR spectroscopy stands as the preeminent technique, offering quantitative data through the analysis of proton coupling constants. However, a comprehensive understanding of vibrational (IR and Raman) and electronic (UV-Vis) spectroscopy provides a robust and complementary set of tools. By understanding the causal relationship between molecular geometry and spectroscopic output, and by adhering to validated experimental protocols, researchers can confidently elucidate the stereochemistry of their molecules, ensuring the integrity and success of their work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.